2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
“2-(3-Carboxyphenyl)propionic acid” and “3-(2-Carboxyphenyl)propionic acid” are organic compounds which incorporate a carboxyl functional group . They are aromatic acids that undergo cyclization to generate 1-indanone on heating .
Synthesis Analysis
While specific synthesis methods for “2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, there are some related compounds that have been synthesized. For instance, 4-(3-Carboxyphenyl)picolinic acid (H2cppa), a pyridine-carboxylate ligand, has been used to react with its relevant metal salts in the existence of a second N-donor chelating ligand 2,2’-bipyridine (2,2’-bipy) under different reaction conditions to produce new coordination polymers .Molecular Structure Analysis
The molecular formula for “2-(3-Carboxyphenyl)propionic acid” is C10H10O4 . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .Physical and Chemical Properties Analysis
The predicted boiling point for “2-(3-Carboxyphenyl)propionic acid” is 393.6±25.0 °C and the predicted density is 1.324±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Polymer Synthesis and Properties
The diacid chloride of 2-(3-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has been utilized to synthesize unsaturated polyamide-imides, which are soluble in polar solvents and exhibit high thermal stability. These polymers undergo crosslinking reactions when heated, preferably in the presence of a suitable catalyst, enhancing their thermal stability and solubility properties. The resulting crosslinked polymers are insoluble even in highly polar solvents, indicating increased thermal stability. Various properties of these polymers, such as their solubility parameter, swelling behavior, molecular weight between crosslinks, X-ray diffraction patterns, and dielectric properties, have been studied extensively (Maiti & Ray, 1983).
Metal Organic Frameworks and Sensing Applications
A zinc-based metal organic framework (Zn-MOF) synthesized using 2-(4-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibits good fluorescence characteristics and has been found to be efficient in selectively sensing chromate ions. The Zn-MOF maintains its structural integrity during the sensing process, making it a promising material for detecting specific anions (Minmini, Naha & Velmathi, 2017).
Photolithography and Photocatalytic Applications
Photodegradable Epoxy System
The compound bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate and polymers containing specific monomeric units were synthesized to develop a novel photo-patternable cross-linked epoxy system. The unique properties of these materials, such as their high refractive index, absorption at specific wavelengths, and ability to undergo photodegradation under deep UV irradiation, make them suitable for use as patternable bottom antireflective coating materials in deep UV lithography applications (Huh et al., 2009).
Coordination Polymers and Crystal Structures
A coordination polymer synthesized from 4-carboxyphenyl-1,3-dioxoisoindoline-5-carboxylic acid and Zn(II) exhibits a helical chain structure and displays high thermal stability. The structure of this coordination polymer can undergo reversible crystal-to-crystal transformations upon decoordination and recoordination of specific ligands. Its photoluminescence properties are also noteworthy, showing potential applications in materials science (Chang, Tsai & Wu, 2021).
Synthesis of Aminocarboxylic Acid Derivatives and Their Applications
Microwave Synthesis and Antimicrobial Activity
N-phthaloyl aminocarboxylic acids synthesized using microwave irradiation exhibit unique hydrogen bonding characteristics. These molecules have been studied for their structural O–H⋯O and C–H⋯O hydrogen bonding chain and ring motifs, and some derivatives have shown sensitivity against bacterial strains, indicating potential antimicrobial applications (Al-farhan et al., 2011).
Safety and Hazards
Future Directions
While specific future directions for “2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, the field of organic synthesis using carboxyphenyl compounds is active and evolving. These compounds are valuable building blocks in organic synthesis, and their applications in various fields are being explored .
Properties
IUPAC Name |
2-(3-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-13-11-5-4-9(16(22)23)7-12(11)14(19)17(13)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWSBAUSJDYFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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